molecular formula C15H10Cl2N2 B2926422 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole CAS No. 206982-88-9

2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole

Cat. No.: B2926422
CAS No.: 206982-88-9
M. Wt: 289.16
InChI Key: ZUMIBXPTGMOQDK-SOFGYWHQSA-N
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Description

2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4-dichlorostyryl group. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole typically involves the condensation of 2,4-dichlorobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-product formation. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted benzimidazole.

    Substitution: Amino or thiol-substituted benzimidazole derivatives.

Scientific Research Applications

2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-(2,4-Difluorostyryl)benzo[d]oxazole
  • 2-(2,4-Dichlorostyryl)benzo[d]oxazole
  • 2-(4-Fluorostyryl)benzo[d]thiazole

Comparison: Compared to these similar compounds, 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole exhibits unique properties due to the presence of the benzimidazole core. This core structure enhances its biological activity and makes it more versatile in various applications. The dichlorostyryl group also contributes to its distinct chemical reactivity and interaction with molecular targets.

Properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMIBXPTGMOQDK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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